2-[1-(4-Methylbenzenesulfonamido)cyclohexyl]acetic acid
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Overview
Description
2-[1-(4-Methylbenzenesulfonamido)cyclohexyl]acetic acid is a chemical compound with the molecular formula C15H21NO4S It is known for its unique structure, which includes a cyclohexyl ring substituted with a 4-methylbenzenesulfonamido group and an acetic acid moiety
Preparation Methods
The synthesis of 2-[1-(4-Methylbenzenesulfonamido)cyclohexyl]acetic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: Starting with cyclohexanone, the cyclohexyl ring is formed through a series of reactions, including reduction and cyclization.
Introduction of the 4-methylbenzenesulfonamido group: The 4-methylbenzenesulfonamido group is introduced through a sulfonation reaction, where the cyclohexyl ring is treated with 4-methylbenzenesulfonyl chloride in the presence of a base.
Attachment of the acetic acid moiety:
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and advanced purification techniques.
Chemical Reactions Analysis
2-[1-(4-Methylbenzenesulfonamido)cyclohexyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamido group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the compound can be achieved under acidic or basic conditions, leading to the cleavage of the sulfonamido group and the formation of corresponding acids or amines.
Scientific Research Applications
2-[1-(4-Methylbenzenesulfonamido)cyclohexyl]acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases or conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[1-(4-Methylbenzenesulfonamido)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-[1-(4-Methylbenzenesulfonamido)cyclohexyl]acetic acid can be compared with other similar compounds, such as:
2-[1-(4-Methylbenzenesulfonamido)cyclohexyl]propionic acid: This compound has a similar structure but with a propionic acid moiety instead of an acetic acid moiety.
2-[1-(4-Methylbenzenesulfonamido)cyclohexyl]butyric acid: This compound has a butyric acid moiety, providing different chemical and biological properties.
2-[1-(4-Methylbenzenesulfonamido)cyclohexyl]valeric acid: This compound has a valeric acid moiety, which may result in different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-[1-[(4-methylphenyl)sulfonylamino]cyclohexyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-12-5-7-13(8-6-12)21(19,20)16-15(11-14(17)18)9-3-2-4-10-15/h5-8,16H,2-4,9-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISVQKLOMIXOAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2(CCCCC2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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